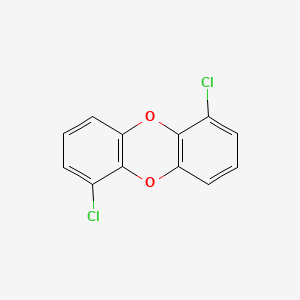

1,6-Dichlorodibenzo-P-dioxin

Description

Contextualizing 1,6-Dichlorodibenzo-p-dioxin within Polychlorinated Dibenzo-p-dioxins (PCDDs) Research

Polychlorinated dibenzo-p-dioxins, often simply called dioxins, are a group of 75 related chemical compounds. epa.gov These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. researchgate.netinchem.org Key sources include the manufacturing of certain chlorinated phenols and herbicides, the bleaching of paper pulp with chlorine, and thermal processes like incineration and metal processing. inchem.org Natural events such as forest fires and volcanic eruptions also release dioxins into the environment, though human activities are the primary contributors. mdpi.comwikipedia.org

Dioxins are persistent organic pollutants (POPs), meaning they are resistant to degradation and can remain in the environment for long periods. researchgate.netwikipedia.org They are also hydrophobic, tending to accumulate in soils, sediments, and the fatty tissues of living organisms. diva-portal.orgtpsgc-pwgsc.gc.ca

Academic Significance and Research Trajectory of Dichlorodibenzo-p-dioxins

Research into dichlorodibenzo-p-dioxins (DCDDs), including the 1,6-DCDD isomer, is a crucial part of understanding the broader environmental impact of dioxins. Studies have focused on their formation, detection, and behavior in various environmental compartments.

For instance, research has shown that DCDDs can be formed during the partial oxidation of 2-chlorophenol (B165306) on surfaces like neat silica (B1680970) at temperatures between 350 and 400°C. acs.org Specifically, the formation of 1,6-DCDD is favored at lower temperatures. pops.intlookchem.com The study of such formation mechanisms is vital for developing strategies to minimize dioxin emissions from industrial sources.

The physicochemical properties of DCDDs, such as their water solubility, octanol-water partition coefficient, and vapor pressure, have been experimentally determined and used to create correlation equations. sfu.ca These properties are essential for modeling the environmental fate and transport of these compounds, predicting how they move between air, water, soil, and living organisms. sfu.ca

Evolution of Research Perspectives on Dioxin Congeners

Over time, the focus of dioxin research has evolved. Early research often centered on the most toxic congener, 2,3,7,8-TCDD. However, there is a growing recognition of the importance of studying the full range of dioxin congeners, including those with lower toxicity like 1,6-DCDD. researchgate.net

This shift is due to several factors. Firstly, environmental samples typically contain complex mixtures of different congeners, and understanding the contribution of each is necessary for a comprehensive risk assessment. mst.dk Secondly, the relative proportions of different congeners released into the environment have changed over time, with a trend towards the emission of less toxic congeners. researchgate.net

Furthermore, research has highlighted that the environmental behavior and transport of different congeners can vary based on their physical and chemical properties. epa.gov For example, less chlorinated dioxins are more susceptible to degradation by photolysis (breakdown by light). epa.gov This underscores the need for congener-specific data to accurately model the environmental fate of dioxins.

Recent research has also explored the potential for bioremediation of dioxin-contaminated sites. Some studies have investigated the ability of certain fungi to degrade DCDDs, offering a potential avenue for cleaning up polluted environments. oup.com

Data on Dioxin Congeners

The following table provides information on several dioxin congeners, including this compound.

| Compound Name | CAS Number | Chemical Formula |

| This compound | 38178-38-0 | C12H6Cl2O2 |

| 2,7-Dichlorodibenzo-p-dioxin (B167052) | 33857-26-0 | C12H6Cl2O2 |

| 2,8-Dichlorodibenzo-p-dioxin | 38964-22-6 | C12H6Cl2O2 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 40321-76-4 | C12H3Cl5O2 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 57653-85-7 | C12H2Cl6O2 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 19408-74-3 | C12H2Cl6O2 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 35822-46-9 | C12HCl7O2 |

| Octachlorodibenzo-p-dioxin (B131699) | 3268-87-9 | C12Cl8O2 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 1746-01-6 | C12H4Cl4O2 |

Structure

3D Structure

Propriétés

IUPAC Name |

1,6-dichlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl2O2/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWMBEVNJGEDAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959105 | |

| Record name | 1,6-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38178-38-0, 64501-00-4 | |

| Record name | 1,6-Dichlorodibenzo[b,e][1,4]dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38178-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dichlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038178380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorodibenzo-p-dioxin (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064501004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dichlorooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-DICHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49ODM30DZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Investigations of 1,6 Dichlorodibenzo P Dioxin Formation

De Novo Synthesis Pathways and Associated Conditions

De novo synthesis is defined as the formation of PCDD/Fs from the basic elements of carbon, hydrogen, oxygen, and chlorine on particulate surfaces, such as fly ash, in the post-combustion zone of incinerators. researchgate.netunimib.it This process is highly dependent on several factors including temperature, reaction time, and the presence of catalysts. researchgate.netnih.gov

High-Temperature Homogeneous Synthesis

Homogeneous gas-phase reactions contribute to the formation of dioxins at elevated temperatures, typically in the range of 500 to 800°C. unimib.it While precursor pathways are often dominant in this phase, high-temperature pyrolysis conditions can favor specific congeners. researchgate.net In studies of 2-chlorophenol (B165306) pyrolysis at temperatures above 700°C, the formation of dibenzo-p-dioxin (B167043) (DD) and 1-monochlorodibenzo-p-dioxin (1-MCDD) was observed, indicating that high-temperature gas-phase reactions can generate the foundational dioxin structure which can be subsequently chlorinated. researchgate.net The formation of 1,6-DCDD in this context would depend on the specific chlorination patterns occurring under these high-temperature conditions.

Heterogeneous De Novo Synthesis on Carbon Matrices

Heterogeneous de novo synthesis occurs at lower temperatures, typically between 200°C and 400°C, on the surface of carbonaceous particles like fly ash. unimib.itejnet.orgwikipedia.org The carbon matrix of the fly ash serves as a reactant, which is broken down, oxidized, and chlorinated to form PCDD/Fs. unimib.it The process is significantly influenced by temperature, with formation maxima often observed around 300-400°C. nih.govejnet.org Studies on fly ash from sinter plants have shown that the oxidative degradation of carbon, a key step in de novo synthesis, occurs at distinct temperatures, leading to optimal formation windows for PCDD/Fs. nih.gov The isomer distribution of the resulting dioxins, including 1,6-DCDD, is thought to be thermodynamically controlled during this surface-catalyzed process. nih.gov

Precursor Synthesis Pathways

Precursor synthesis is a major route for the formation of 1,6-DCDD and other dioxins, involving the chemical transformation of chlorinated aromatic compounds. pops.int These reactions can occur in both the gas phase and on solid surfaces mediated by catalysts.

Chlorophenol-Mediated Formation Pathways

Chlorophenols are well-established precursors for PCDD/Fs. nih.govacs.org The formation of 1,6-DCDD from chlorophenol precursors has been identified in both experimental and theoretical studies. For instance, the oxidation of 2-chlorophenol on a neat silica (B1680970) surface at 350°C and 400°C was found to produce several dichlorodibenzo-p-dioxin isomers, including 1,6-DCDD. acs.org

The mechanism often involves the formation of chlorophenoxy radicals as key intermediates. nih.govacs.orgnih.gov However, recent research based on density functional theory calculations has revealed that other intermediates, such as the chlorinated phenyl radical and chlorinated α-ketocarbene derived from 2-chlorophenol, also play a significant role. nih.govacs.org Pathways involving these newly identified intermediates can be both thermodynamically and kinetically favorable for the formation of 1,6-DCDD, and in some cases, are energetically more favorable than the traditional chlorophenoxy radical pathway. nih.govacs.org The condensation of two surface-bound chlorohydrophenoxy radicals is a potential, though less preferred, route to dichlorinated dioxins like 1,6-DCDD. murdoch.edu.au

Table 1: Research Findings on 1,6-DCDD Formation from 2-Chlorophenol

| Precursor | Reaction Conditions | Key Intermediates | Observed Products Include | Source |

|---|---|---|---|---|

| 2-Chlorophenol | Oxidation on neat silica surface at 350-400°C | Not specified | 1,6-DCDD, 1,9-DCDD, 1,3-DCDD | acs.org |

| 2-Chlorophenol | Theoretical (Density Functional Theory) | Chlorophenoxy radical, Chlorinated phenyl radical, Chlorinated α-ketocarbene | 1,6-DCDD | nih.govacs.org |

| 2-Chlorophenol | Oxidation over Iron Oxide/Silica | Chlorophenoxy radicals, Chlorohydrophenoxy radicals | 1,6-DCDD, 1,9-DCDD | murdoch.edu.au |

Role of Chlorinated Benzenes and Polychlorinated Biphenyls (PCBs) as Precursors

Chlorinated benzenes and polychlorinated biphenyls (PCBs) are also significant precursors to PCDD/F formation. researchgate.net The process can involve chlorine atoms abstracting a hydrogen atom from a chlorobenzene (B131634) molecule, leading to the formation of a chlorophenyl radical. researchgate.net This radical can then react with another chlorobenzene molecule to form a PCB, which may subsequently oxidize to form a polychlorinated dibenzofuran (B1670420) (PCDF). researchgate.net While the primary product from PCB oxidation is often a PCDF, the underlying radical mechanisms and potential for ring closure can also contribute to PCDD formation under certain conditions. researchgate.net Research has shown that chlorinated benzenes can react on catalytic surfaces to produce the same phenolate (B1203915) species as phenols, suggesting they are a more significant precursor than previously thought. lsu.edu

Influence of Metal Catalysts on Precursor Reactions

Metal catalysts, particularly copper compounds, play a crucial role in the formation of PCDDs from precursors. ejnet.orgtandfonline.comnih.gov Copper and its compounds are recognized as the most potent catalysts for dioxin formation. ejnet.orgtandfonline.com The catalytic effect of copper chloride has been shown to increase the total amount of PCDDs formed and shift the distribution towards more highly chlorinated congeners. nih.gov

The catalytic roles of copper in the conversion of phenol (B47542) precursors include:

Stabilizing the total energy through the adsorption of the precursor molecule. tandfonline.com

Reducing the bond strength of the oxygen-hydrogen bond in the phenol. tandfonline.com

Iron compounds also exhibit catalytic activity, though generally to a lesser extent than copper. ejnet.orgejnet.org Studies on iron oxide surfaces have demonstrated the formation of 1,6-DCDD from 2-chlorophenol. murdoch.edu.au The presence of oxygen in these iron-catalyzed systems was found to increase the yield of PCDDs compared to pyrolytic conditions. nih.gov Other metals such as zinc, potassium, and sodium have also been correlated with increased dioxin formation. ejnet.org The catalytic activity is often maximal in the 300-400°C range, which aligns with the temperature window for heterogeneous de novo synthesis. ejnet.orgejnet.org

Table 2: Influence of Metal Catalysts on Dioxin Formation

| Catalyst | Precursor(s) | Observed Effects | Optimal Temperature Range (°C) | Source |

|---|---|---|---|---|

| Copper (Cu) compounds (e.g., CuCl₂) | Phenols, Chlorophenols | Strongly promotes PCDD formation, increases chlorination level, lowers activation energy. | ~300-400 | ejnet.orgtandfonline.comnih.gov |

| Iron (Fe) compounds (e.g., Fe₂O₃) | Chlorophenols | Promotes PCDD formation, though less active than copper. Formation of 1,6-DCDD observed. | ~400 | ejnet.orgmurdoch.edu.au |

| Zinc (Zn), Potassium (K), Sodium (Na) | General precursors | Correlated with increased dioxin/furan (B31954) formation. | Not specified | ejnet.org |

| Neat Silica (SiO₂) | 2-Chlorophenol | Catalyzes PCDD/F formation, including 1,6-DCDD, even without transition metals. | 350-400 | acs.org |

Thermal Processes and Unintentional Formation of Dichlorodioxins

Polychlorinated dibenzo-p-dioxins (PCDDs), including 1,6-dichlorodibenzo-p-dioxin (1,6-DCDD), are not intentionally produced but are formed as unintentional byproducts in various thermal and industrial processes. greenfacts.orgwikipedia.org The formation mechanisms are complex and can occur in both the gas phase and on the surface of particulate matter. nih.govscielo.br Key conditions for the formation of these compounds include the presence of a carbon source, a chlorine source, and elevated temperatures, often in the presence of metal catalysts. scielo.br

Combustion processes are major sources of dioxin emissions. nih.gov Industrial and municipal waste incinerators, metallurgical industries, and the burning of fossil fuels and wood can all lead to the formation of dichlorodioxins. nih.govnswai.org In these settings, PCDDs are formed through two primary pathways: from precursor compounds or through de novo synthesis. The precursor pathway involves the conversion of chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, into dioxins. nswai.org The de novo synthesis pathway involves the formation of dioxins from elemental carbon and a chlorine source on the surface of fly ash particles in the post-combustion zone. scielo.br

The temperature range for dioxin formation is a critical factor. While high temperatures in the primary combustion chamber (typically above 850°C) are designed to destroy organic compounds, dioxins can form in the cooler, post-combustion zones of the incinerator, where temperatures range from 250°C to 450°C. nih.gov The specific congener profile, including the presence of 1,6-DCDD, depends on the specific precursors present and the conditions of the combustion process. For instance, the alkaline hydrolysis of 1,2,3-trichlorobenzene (B84244) has been associated with the formation of 1,6-DCDD. epa.gov

Table 1: Examples of Industrial Processes and Potential for 1,6-DCDD Formation

| Industrial Process | Precursors/Conditions Leading to Dioxin Formation | Potential for 1,6-DCDD |

|---|---|---|

| Municipal Solid Waste Incineration | Combustion of chlorinated plastics (e.g., PVC), paper, and other organic materials. nswai.orgnih.gov | Formation possible from various chlorinated precursors. |

| Medical Waste Incineration | High content of plastics and chlorinated materials. nswai.org | Formation possible, dependent on waste composition. |

| Metallurgical Processes (e.g., Sintering) | Use of chlorine-containing compounds and carbonaceous materials at high temperatures. nih.gov | Potential for formation through de novo synthesis. |

| Chemical Manufacturing | Byproduct in the synthesis of certain chlorinated organic chemicals, such as chlorophenols. greenfacts.orgusda.gov | Specifically linked to the hydrolysis of 1,2,3-trichlorobenzene. epa.gov |

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an oxygen-deficient environment, is a key process in understanding dioxin formation. Laboratory-scale pyrolysis studies of specific chlorinated organic compounds provide insight into the reaction pathways that lead to the formation of 1,6-DCDD and other congeners.

Research on the pyrolysis of 2-chlorophenol has shown the formation of various products, including dibenzo-p-dioxin and 1-monochlorodibenzo-p-dioxin. researchgate.net The formation of dichlorodioxins from precursors like triclosan (B1682465) has also been investigated. Pyrolysis of triclosan can lead to the formation of dichlorodibenzo-p-dioxin (DCDD) isomers. researchgate.net These studies often highlight the role of radical-mediated reactions. For example, the formation of a phenoxy radical from a phenol molecule is a crucial initial step in the homogeneous gas-phase formation of PCDD/Fs. researchgate.net

The reaction conditions, such as temperature and reaction time, significantly influence the types and yields of the products. researchgate.net For instance, studies have shown that at temperatures below 700°C, the decomposition of 2-chlorophenoxyl radicals can lead to the formation of other chlorinated compounds, while at higher temperatures, different reaction pathways may dominate, leading to the formation of dioxins. researchgate.net

Table 2: Findings from Pyrolysis Studies of Chlorinated Compounds

| Chlorinated Precursor | Key Findings and Products | Reference |

|---|---|---|

| 2-Chlorophenol | Formation of dibenzo-p-dioxin and 1-monochlorodibenzo-p-dioxin through radical-radical reactions. researchgate.net | researchgate.net |

| Triclosan | Dissociation can produce dichlorodibenzo-p-dioxin (DCDD) isomers. researchgate.net | researchgate.net |

| Chloroacetyl chloride | Decomposition initiated by HCl elimination, followed by further decomposition of ketene (B1206846) products. rsc.org | rsc.org |

Computational and Theoretical Modeling of Formation Reactions

Computational chemistry has become an invaluable tool for investigating the complex reaction mechanisms of dioxin formation that are often difficult to study experimentally. aip.orgmdpi.com Theoretical models, particularly those using density functional theory (DFT), are employed to calculate the thermodynamic and kinetic parameters of various reaction pathways. nih.govresearchgate.net

These models can be used to predict the geometries of molecules, the energies of transition states, and the reaction rate constants. mdpi.com For example, computational studies have been used to investigate the ring closure process in dioxin formation from chlorophenols, evaluating the energy barriers for different proposed mechanisms. aip.org Such studies have suggested that pathways starting from two chlorophenols may not be the most dominant in the gas-phase formation of highly toxic dioxins, indicating the importance of catalysts or other precursors. aip.org

Theoretical studies have also been applied to understand the degradation of dioxins, such as the dechlorination of octachlorodibenzo-p-dioxin (B131699) (OCDD) by hydrogen atoms. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the reaction rate constants of PCDDs with hydroxyl radicals, which is crucial for understanding their atmospheric fate. mdpi.com These models establish a relationship between the molecular structure of the dioxin congeners and their reactivity. mdpi.com

Table 3: Computational Modeling Approaches for Dioxin Formation

| Modeling Technique | Application in Dioxin Research | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of enthalpies of formation, reaction energies, and activation barriers for PCDD formation and degradation pathways. nih.govresearchgate.net | Provides thermodynamic and kinetic data for reaction mechanisms. nih.gov |

| Ab initio Molecular Dynamics | Simulation of the ring closure process in dioxin formation from chlorophenols. aip.org | Helps to determine the most probable reaction pathways in the gas phase. aip.org |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of reaction rate constants of PCDDs with atmospheric radicals (e.g., OH). mdpi.com | Establishes correlations between molecular structure and reactivity. mdpi.com |

Environmental Distribution and Occurrence of 1,6 Dichlorodibenzo P Dioxin

Atmospheric Distribution and Transport Phenomena

The atmosphere is a primary pathway for the global distribution of dioxins. epa.gov Once released from sources like waste incineration or fossil fuel combustion, these compounds undergo long-range transport before being deposited onto soil and water bodies. ccme.caepa.gov

Vapor-Phase and Particle-Phase Occurrence

The distribution of a dioxin congener between the vapor phase and atmospheric particles is largely determined by its volatility and the ambient temperature. As a lower-chlorinated, low molecular weight dioxin, 1,6-DCDD is expected to be semi-volatile and exist predominantly in the gas phase. cdc.govaaqr.org

Research indicates that low molecular weight PCDD/F homologues, such as tetrachlorodibenzo-p-dioxins (TCDDs), are found primarily in the gas phase, with particle-bound fractions reported to be as low as 10-25%. aaqr.org Conversely, highly chlorinated congeners, like octachlorodibenzo-p-dioxin (B131699) (OCDD), are almost exclusively associated with the particle phase. aaqr.org This partitioning is critical to a congener's fate; vapor-phase compounds are more susceptible to degradation by atmospheric oxidants, while particle-bound compounds are removed primarily through deposition. cdc.govnih.gov Studies on the global oceanic atmosphere show a lower contribution of less-chlorinated dioxins in remote areas, which is consistent with their higher reaction rates with hydroxyl (OH) radicals in the atmosphere. nih.gov

Global and Regional Atmospheric Deposition Patterns

Dioxins are removed from the atmosphere through wet and dry deposition. aaqr.org Wet deposition involves removal by precipitation, while dry deposition includes the settling of particles and the absorption of gases onto surfaces. aaqr.org For dioxins as a whole, the majority of the dry deposition flux is contributed by the particle phase. aaqr.orgaaqr.org

Atmospheric deposition fluxes of dioxins vary significantly by location, influenced by proximity to sources and meteorological conditions. Studies in urban and industrial areas report higher deposition rates. For instance, investigations in two cities in Southern China, Guangzhou and Nanjing, measured the total monthly dry deposition fluxes of dioxin-like compounds.

| Location | Year | Deposition Flux Range (pg WHO-TEQ/m² per month) | Average Flux (pg WHO-TEQ/m² per month) |

|---|---|---|---|

| Guangzhou, China | 2014 | 60.6 - 560 | Not Specified |

| Nanjing, China | 2014 | 104 - 1160 | Not Specified |

| Nanjing, China | 2018-2019 (Avg.) | Not Specified | 460.5 |

| Nanjing, China | 2020 | Not Specified | 368.4 |

These studies highlight that deposition is higher in winter, likely due to lower temperatures shifting compounds to the particle phase and increased emissions from heating. aaqr.org Given that 1,6-DCDD exists mainly in the vapor phase, its direct deposition is likely less significant than that of more highly chlorinated, particle-bound congeners.

Aquatic and Sediment Compartment Concentrations

Due to their hydrophobic nature and very low water solubility, dioxins readily bind to organic matter and partition from the water column into sediments. waterquality.gov.au This makes aquatic sediments a primary environmental sink and a long-term reservoir for these compounds. ccme.ca

Riverine and Lake Sediment Contamination Studies

Numerous studies have documented dioxin contamination in river and lake sediments worldwide. Concentrations are typically reported as a total of all congeners or as a toxic equivalent (TEQ) value. While these studies confirm the widespread presence of dioxins, they also consistently show that sediment profiles are dominated by the more persistent, highly chlorinated congeners like hepta- and octa-chlorinated dioxins. usgs.govmdpi.com This suggests that the relative concentration of lower-chlorinated congeners such as 1,6-DCDD is generally low.

For example, a study of sediment cores in the Xiangxi River, a tributary of the Three Gorges Reservoir in China, found that OCDD was the main congener, accounting for 75.8% of the total. mdpi.com Similarly, research in the Willamette Basin, Oregon, found a ubiquitous sediment profile dominated by octachlorodibenzo-p-dioxin. usgs.gov

| Location | Concentration Range (pg TEQ/g dry weight) | Notes |

|---|---|---|

| Xiangxi River, China | 0.15 - 0.98 | Average TEQ was 0.36 pg/g. mdpi.com |

| Rybnik Reservoir, Poland | 1.65 - 32.68 | Considered to have high ecological risk potential. nih.gov |

| Kanawha River, USA | Up to ~100,000 (as TCDD) | Uniformly contaminated with levels approaching 100 ng/kg (~100,000 pg/g) in some areas. epa.gov |

| Saginaw River, USA | Up to 55,200 (Total PCDD/F) | Highest concentrations found at the river mouth. nih.gov |

Marine Environment Distribution Research

In marine and estuarine environments, sediments also act as the ultimate repository for dioxins. An Australia-wide survey found the highest concentrations in estuaries, with a median of 2.3 ng TEQ/kg dry weight. waterquality.gov.au In contaminated harbor areas, such as Homebush Bay in Sydney, concentrations have been reported as high as 5,200 pg/g dry weight. nih.gov Studies in the Baltic Sea have found typical surface sediment concentrations of 10-30 ng WHO-TEQ/kg dry weight. helcom.fi Research in the southeastern Baltic Sea showed that total PCDD/F concentrations ranged from 2.6 to 430.2 pg/g dry weight, with the dominant congeners being octa-CDD and hepta-CDD. mdpi.com The consistent dominance of highly chlorinated congeners in marine sediments further supports the inference that 1,6-DCDD is present at much lower relative abundances.

Terrestrial Environmental Presence (Soil)

Soil becomes contaminated with dioxins primarily through the atmospheric deposition of airborne particles. ccme.ca Due to their persistence and low mobility, dioxins can accumulate in soil over long periods. cdc.gov Background concentrations in soil, away from specific sources, are typically found in the low parts-per-trillion (ppt) or ng/kg range.

Various jurisdictions have established typical background concentrations for dioxins in soil, which are generally expressed in TEQ.

| Region/Study | Concentration (ng TEQ/kg or ppt) | Notes |

|---|---|---|

| Canada (Mean Background) | 4.0 | Value is based on several studies across Canada. ccme.ca |

| USA (National Average Estimate) | 8.0 | 1994 EPA estimate, though some analyses suggest the true background is <1 ppt. epa.gov |

| Washington State, USA | 0.14 - 4.1 | Agricultural land had the lowest values and urban land the highest. nih.gov |

| Africa (Various Sampled Areas) | 0.34 - 20 | Industrial sites showed higher concentrations than agricultural soils. nih.gov |

Lack of Specific Data Impedes Article Generation on 1,6-Dichlorodibenzo-p-dioxin in Aquatic Biota

Following a comprehensive and exhaustive search of scientific literature and environmental databases, it has been determined that there is a significant lack of specific research findings and monitoring data for the chemical compound this compound (1,6-DCDD) within non-human aquatic biota. This scarcity of information prevents the generation of a thorough, informative, and scientifically accurate article focusing solely on this specific congener as requested.

The vast majority of environmental studies on polychlorinated dibenzo-p-dioxins (PCDDs) concentrate on the most toxic congeners, particularly those with chlorine atoms in the 2, 3, 7, and 8 positions, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). Research and monitoring programs typically report the total toxicity of dioxin mixtures as Toxic Equivalency Quotients (TEQs), which summarize the combined toxic effect of all measured dioxin-like compounds relative to 2,3,7,8-TCDD.

While many studies involve congener-specific analysis of dioxins, the results often focus on the seventeen 2,3,7,8-substituted congeners due to their toxicological significance. Less toxic and less prevalent congeners, such as 1,6-DCDD, are often not detected or are found at concentrations below the limit of quantification. Consequently, their presence and distribution in aquatic organisms are not well-documented in publicly available research.

The strict requirement to focus solely on this compound and to provide detailed research findings and data tables for its occurrence in aquatic biota cannot be met due to the absence of sufficient primary data in the scientific domain. Constructing an article under these constraints would not adhere to the principles of scientific accuracy and would fail to provide a comprehensive overview as stipulated.

Therefore, until more specific research on the environmental distribution and occurrence of this compound in aquatic ecosystems becomes available, the creation of the requested article is not feasible.

Advanced Analytical Methodologies for 1,6 Dichlorodibenzo P Dioxin Research

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,6-DCDD is the preparation and extraction of the analyte from the sample matrix. The primary goal is to isolate the dioxin congeners from complex matrices such as soil, sediment, water, and biological tissues, while minimizing the loss of the target analyte and removing interfering substances.

Commonly employed extraction techniques for dioxins include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and Soxhlet extraction. For aqueous samples, LLE with an organic solvent like methylene (B1212753) chloride is a traditional approach. epa.gov Solid samples are often subjected to Soxhlet extraction, a rigorous method that ensures thorough extraction of the analytes.

Following initial extraction, a crucial cleanup step is necessary to remove co-extracted interfering compounds that could compromise the subsequent chromatographic and mass spectrometric analysis. Multi-layer silica (B1680970) gel columns are frequently used for this purpose. These columns can be packed with various modified silica gels, such as acid- or base-treated silica and silver nitrate (B79036) impregnated silica, to remove lipids, polar compounds, and sulfur-containing interferents. publications.gc.ca The use of automated sample preparation systems can enhance efficiency and reproducibility. publications.gc.ca

Chromatographic Separation Techniques

Given that there are ten possible isomers of dichlorodibenzo-p-dioxin, achieving separation of the 1,6-DCDD isomer from other DCDD congeners and other chlorinated compounds is a significant analytical challenge. High-resolution gas chromatography is the cornerstone of this separation process.

High-Resolution Gas Chromatography (HRGC) is the standard technique for the separation of dioxin isomers. epa.gov The high resolving power of HRGC is achieved through the use of long capillary columns (typically 30-60 meters) with narrow internal diameters (e.g., 0.25 mm) and thin stationary phase films. ewg.org The choice of the stationary phase is critical for achieving the desired selectivity for dioxin isomers. Commonly used stationary phases include 5% phenyl methylpolysiloxane (e.g., DB-5ms). canada.ca

The retention of a specific congener on a GC column is a characteristic property under defined analytical conditions and is often reported as a retention index (I). The NIST Chemistry WebBook provides retention index data for 1,6-Dichlorodibenzo-p-dioxin on different stationary phases, which is invaluable for its identification.

| Column Type | Active Phase | Retention Index (I) | Reference |

|---|---|---|---|

| Capillary | HP-5 | 1968 | Korhonen and Mantykoski, 1989 nist.gov |

| Capillary | DB-5 | 1969 | Lin, Liu, et al., 2002 nist.gov |

The temperature program of the GC oven is carefully optimized to achieve the best possible separation of the various congeners present in a sample.

Mass Spectrometric Detection and Quantification

Following chromatographic separation, mass spectrometry (MS) is employed for the detection and quantification of 1,6-DCDD. The coupling of HRGC with a mass spectrometer (HRGC-MS) provides both the high separation power of chromatography and the high specificity and sensitivity of mass spectrometry.

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of dioxins, including 1,6-DCDD. nih.govuliege.be HRMS instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This high mass accuracy allows for the determination of the elemental composition of an ion, which is crucial for distinguishing between different compounds that may have the same nominal mass.

For dichlorodibenzo-p-dioxins, the molecular ion cluster is monitored. The characteristic isotopic pattern of chlorine (approximately a 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinctive pattern in the mass spectrum, which aids in the identification of chlorinated compounds. The exact masses of the molecular ions of 1,6-DCDD are calculated based on the precise masses of the constituent atoms (carbon, hydrogen, oxygen, and chlorine isotopes).

Confirmation of the presence of 1,6-DCDD is achieved by monitoring multiple characteristic ions and verifying that their abundance ratios are within expected tolerances. The high resolving power of HRMS is also essential for resolving the analyte signal from potential isobaric interferences, which are compounds that have the same nominal mass but a different elemental composition. By measuring the exact mass, HRMS can differentiate between the target analyte and such interferences.

Interferences can also arise from other chlorinated compounds that may co-elute with 1,6-DCDD. In such cases, the unique fragmentation pattern of the dioxin molecule upon ionization in the mass spectrometer can be used for further confirmation.

Congener-Specific Analysis and Isomer Identification

The ultimate goal of the analytical methodology is the congener-specific analysis and unambiguous identification of 1,6-DCDD. This requires a combination of the techniques described above. The identification of 1,6-DCDD in a sample is based on a multi-criteria approach:

Retention Time Matching: The retention time of the peak in the sample chromatogram must match that of an authentic 1,6-DCDD standard analyzed under the same HRGC conditions. The use of retention indices, as provided in Table 1, is a robust method for comparing retention behavior across different systems.

Exact Mass Measurement: The measured exact masses of the molecular ions in the peak must correspond to the calculated exact masses for 1,6-DCDD within a very narrow tolerance (typically in the low ppm range).

Isotopic Ratio Confirmation: The relative abundances of the isotopic peaks in the molecular ion cluster must match the theoretical isotopic pattern for a molecule containing two chlorine atoms.

Co-elution with an Isotope-Labeled Standard: For accurate quantification, an isotopically labeled internal standard of 1,6-DCDD (e.g., containing ¹³C) is often used. The native and labeled compounds should co-elute, and the ratio of their signals is used to calculate the concentration of the native compound in the sample. This isotope dilution method corrects for losses during sample preparation and analysis.

The challenge of isomer-specific analysis is highlighted by the potential for cross-reactivity in screening methods. For instance, some immunoassay kits designed for dioxin screening have shown very low cross-reactivity with certain dichlorodibenzo-p-dioxin isomers, such as 2,7-DCDD, underscoring the necessity of confirmatory analysis by HRGC-HRMS for accurate isomer identification and quantification. clu-in.org

Quality Assurance and Quality Control in Dichlorodioxin Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are fundamental to ensuring the reliability, accuracy, and precision of analytical data for this compound (1,6-DCDD). Given the trace concentrations at which this compound may be present in various matrices, a comprehensive QA/QC program is essential to prevent contamination, minimize analytical errors, and ensure that data are legally defensible and scientifically sound. The principles of QA/QC in dioxin analysis are well-established, often guided by regulatory frameworks such as those from the U.S. Environmental Protection Agency (EPA), and are applicable to specific congeners like 1,6-DCDD.

A robust QA/QC program for 1,6-DCDD analysis encompasses several key components, from sample collection through to data reporting. These include the use of certified reference materials, the analysis of various blank samples to monitor for contamination, the use of isotopically labeled standards to correct for analytical variability, and participation in interlaboratory comparison studies to assess analytical performance.

Certified Reference Materials (CRMs)

Certified Reference Materials are crucial for validating analytical methods and assessing the accuracy of measurements. CRMs are materials with a known and certified concentration of the analyte of interest. For dioxin analysis, CRMs can be solutions of native and isotopically labeled standards, or matrix CRMs such as sediments, soils, or biological tissues containing certified concentrations of various dioxin congeners. While CRMs specifically certified for 1,6-DCDD are not as common as those for the more toxic 2,3,7,8-substituted congeners, laboratories often use CRMs containing a broader suite of dioxins to validate their analytical procedures. The analysis of a CRM should yield a concentration for the target analyte that is within a predefined acceptance range of the certified value.

Blanks

The analysis of various types of blank samples is critical for monitoring potential contamination at different stages of the analytical process.

Method Blanks: A method blank is a sample of a clean matrix (e.g., purified sand, reagent water) that is subjected to the entire analytical procedure, including extraction, cleanup, and analysis, in the same manner as the field samples. The analysis of a method blank should not detect the target analyte, or the concentration should be below a predetermined method detection limit.

Field Blanks: A field blank is a sample of a clean matrix that is taken to the sampling site, exposed to the sampling environment, and then transported back to the laboratory and analyzed with the field samples. This type of blank helps to identify any contamination that may have occurred during sample collection and transport.

Solvent Blanks: A solvent blank, consisting of the final solvent used to dissolve the sample extract before analysis, is run periodically to check for contamination of the analytical instrument.

Isotopically Labeled Standards and Isotope Dilution

The isotope dilution method is a highly accurate and precise quantification technique commonly used in dioxin analysis. This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C-labeled 1,6-DCDD) prior to extraction. Because the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native analyte in the sample can be accurately determined, correcting for any losses during the analytical procedure.

Precision and Accuracy

Precision refers to the reproducibility of a measurement, while accuracy refers to the closeness of a measured value to the true value.

Precision is typically assessed by analyzing replicate samples or by calculating the relative percent difference (RPD) between duplicate samples. The RPD should fall within a specified acceptance limit.

Accuracy is often evaluated by analyzing a matrix spike, where a known amount of the target analyte is added to a sample before extraction. The percent recovery of the spiked analyte is then calculated. The recovery should be within a predefined range to demonstrate the accuracy of the method.

Due to the limited availability of specific QA/QC performance data for 1,6-DCDD, the following tables present data for a closely related dichlorodioxin isomer, 2,8-DCDD, from a study on its determination in consumer products. nih.gov This data is provided as an illustrative example of typical performance characteristics for dichlorodioxin analysis.

Table 1: Illustrative Method Detection Limit (MDL) for a Dichlorodioxin

| Parameter | Toothpaste | Mouthwash |

| Method Detection Limit (ng/g) | 0.96 | 0.83 |

Data for 2,8-Dichlorodibenzo-p-dioxin nih.gov

Table 2: Illustrative Accuracy and Precision Data for a Dichlorodioxin

| Parameter | Acceptance Criteria |

| Accuracy (Relative Error) | < 12.5% |

| Intra-day Precision (RSD) | < 11.2% |

| Inter-day Precision (RSD) | < 10.6% |

Data for 2,8-Dichlorodibenzo-p-dioxin nih.gov

Interlaboratory Comparison Studies

Environmental Fate and Transformation Processes of 1,6 Dichlorodibenzo P Dioxin

Photochemical Degradation Pathways

Photochemical degradation, driven by solar radiation, represents a significant abiotic pathway for the transformation of chlorinated dibenzo-p-dioxins in the environment. This process primarily involves the absorption of light energy, leading to the cleavage of carbon-chlorine bonds.

The primary photochemical degradation mechanism for chlorinated aromatic compounds like 1,6-DCDD is photodechlorination. This process involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the homolytic cleavage of a carbon-chlorine bond, resulting in the formation of a dichlorodibenzodioxin radical and a chlorine radical. The dioxin radical can then abstract a hydrogen atom from the surrounding medium (e.g., water, organic matter) to form a less chlorinated dibenzo-p-dioxin (B167043) congener. This step-wise dechlorination leads to the formation of monochlorodibenzo-p-dioxin and eventually to the parent compound, dibenzo-p-dioxin, which can be further degraded.

The rate of photolysis of 1,6-DCDD is significantly influenced by various environmental conditions. The presence of organic solvents or surfactants can accelerate photodegradation by increasing the solubility of the hydrophobic dioxin molecule and facilitating its interaction with light. pops.int In aqueous systems, the presence of dissolved organic matter (DOM) can have a dual effect. Lower concentrations of DOM can promote photolysis through the generation of reactive oxygen species, while higher concentrations can inhibit the process due to light shielding effects. nih.gov

The pH of the surrounding medium can also affect photolysis rates, as can the presence of other chemical species such as chloride ions. nih.gov The intensity and wavelength of the incident light are critical factors, with UV radiation in the range of 300-450 nm being particularly effective in promoting degradation. nih.gov The physical state of the dioxin also plays a role; for instance, photolysis is generally faster in solution compared to when the compound is adsorbed onto soil or particulate matter. pops.int In soil, photodegradation is typically limited to the top few millimeters of the surface where light can penetrate. pops.int

Table 1: Factors Influencing Photolysis Rates of Chlorinated Dioxins

| Factor | Influence on Photolysis Rate | Mechanism |

|---|---|---|

| Light Intensity & Wavelength | Increases with higher intensity and appropriate wavelength (UV range) | Provides the necessary energy for bond cleavage. |

| Presence of Organic Solvents | Generally increases | Enhances solubility and light absorption. pops.int |

| Dissolved Organic Matter (DOM) | Can either promote or inhibit | Low concentrations can sensitize the reaction; high concentrations can block light. nih.gov |

| pH | Can influence the rate | Affects the chemical speciation of the compound and interacting species. nih.gov |

| Adsorption to Particles | Generally decreases | Reduces the availability of the compound for light absorption and reaction. pops.int |

Microbial Transformation and Biodegradation

Microbial transformation is a key process in the natural attenuation of 1,6-DCDD and other polychlorinated dibenzo-p-dioxins (PCDDs). A diverse range of microorganisms have evolved metabolic pathways to utilize these compounds as a source of carbon and energy or to transform them cometabolically.

Under aerobic conditions, the initial step in the biodegradation of chlorinated dioxins is often catalyzed by dioxygenase enzymes. These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of an unstable cis-dihydrodiol. This intermediate is then rearomatized through dehydrogenation to form a chlorinated catechol. The catechol can then undergo ring cleavage, either through ortho- or meta-fission pathways, leading to the formation of intermediates that can enter central metabolic pathways.

For instance, the bacterium Sphingomonas wittichii RW1 has been shown to degrade dichlorodibenzo-p-dioxins. The catabolism proceeds via the formation of trihydroxydiphenyl ethers, which are then further metabolized. nih.gov The degradation of 2,7-DCDD by this strain results in the formation of 4-chlorocatechol. nih.gov While the specific degradation of 1,6-DCDD has not been extensively detailed, it is expected to follow a similar pathway involving initial dioxygenation at the chlorinated aromatic ring.

In anaerobic environments, the primary mechanism for the biodegradation of highly chlorinated dioxins is reductive dechlorination. This process involves the sequential removal of chlorine atoms from the dioxin molecule, with the dioxin serving as an electron acceptor. frtr.govclu-in.org This is a respiratory process for some specialized bacteria, often referred to as dehalorespiration. frtr.gov

Microorganisms such as Dehalococcoides species are known to play a crucial role in the reductive dechlorination of chlorinated compounds. oup.comnih.gov During this process, a chlorine atom is replaced by a hydrogen atom, leading to the formation of a less chlorinated and generally less toxic dioxin congener. For example, tetrachlorodibenzo-p-dioxin can be reductively dechlorinated to monochlorodibenzo-p-dioxin. oup.com The process requires an electron donor, which is typically hydrogen produced from the fermentation of organic substrates in the environment. frtr.govclu-in.org Reductive dechlorination is a critical first step in the complete mineralization of highly chlorinated dioxins, as the resulting less-chlorinated congeners can then be more readily degraded by aerobic microorganisms.

Table 2: Comparison of Aerobic and Anaerobic Degradation of Chlorinated Dioxins

| Feature | Aerobic Degradation | Anaerobic Reductive Dechlorination |

|---|---|---|

| Oxygen Requirement | Requires oxygen | Occurs in the absence of oxygen |

| Primary Mechanism | Dioxygenation, ring cleavage | Sequential removal of chlorine atoms |

| Role of Dioxin | Electron donor (carbon source) | Electron acceptor |

| Key Enzymes | Dioxygenases | Reductive dehalogenases |

| Initial Products | Chlorinated catechols | Less chlorinated dioxin congeners |

| Effective for | Less chlorinated congeners | Highly chlorinated congeners |

The biodegradation of 1,6-DCDD is not typically carried out by a single microbial species but rather by a consortium of microorganisms. nih.govnih.gov In aerobic environments, bacteria capable of producing dioxygenase enzymes initiate the attack on the aromatic rings. The subsequent breakdown products can then be utilized by other members of the microbial community. In anaerobic settings, a syntrophic relationship often exists between fermentative bacteria that produce hydrogen and the dehalogenating bacteria that use hydrogen as an electron donor for reductive dechlorination. frtr.gov

The metabolic pathways for dioxin degradation can be complex. In Rhizorhabdus wittichii RW1 (formerly Sphingomonas), the upper pathway for dibenzo-p-dioxin degradation involves a series of enzymes including a ring-hydroxylating dioxygenase, a dehydrogenase, a ring-cleavage dioxygenase, and a hydrolase. smujo.id The specific hydrolases involved in the degradation of the intermediates of dibenzo-p-dioxin differ from those involved in dibenzofuran (B1670420) degradation, which explains why not all dibenzofuran-degrading organisms can metabolize dibenzo-p-dioxin. smujo.id Fungi, particularly white-rot fungi, also contribute to dioxin degradation through the action of non-specific extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases. nih.gov These enzymes generate highly reactive radicals that can oxidize a wide range of persistent organic pollutants, including chlorinated dioxins. nih.gov

Thermal Degradation and Stability Research

PCDDs are recognized for their high thermal stability. mdpi.com As a group, these compounds generally require temperatures exceeding 1200°C for complete decomposition. mdpi.com The formation of various PCDD congeners is known to occur rapidly within the temperature range of 400°C to 640°C during combustion processes, such as waste incineration. diva-portal.org

The dibenzodioxin nucleus is inherently resistant to chemical attack. nih.gov Research into the thermal behavior of these compounds is often focused on their formation pathways during incineration and the conditions required for their destruction. For instance, the combustion of materials containing chlorophenols can lead to the formation of heat-stable chlorodioxins. nih.gov While specific studies detailing the thermal degradation products and precise decomposition temperatures for the 1,6-DCDD isomer are not extensively documented in publicly available literature, its structural similarity to other PCDDs suggests a comparable high level of thermal stability.

Long-Term Environmental Persistence and Half-Lives

1,6-Dichlorodibenzo-p-dioxin is classified as a persistent organic pollutant (POP) due to its resistance to environmental degradation processes. nih.govwho.int This persistence means that once released, it can remain in the environment for extended periods.

The environmental half-life of dioxins varies significantly depending on the specific congener and the environmental medium. In soil and sediment, the half-lives of dioxins can range from several months to many years. epa.gov Some studies have indicated that the half-lives of certain PCDD/Fs in soil can be in the order of decades. researchgate.netca.gov

Several processes contribute to the slow degradation of dichlorodibenzo-p-dioxins in the environment:

Atmospheric Degradation : As a lower chlorinated dioxin, 1,6-DCDD is expected to degrade in the atmosphere through reactions with atmospheric oxidants, a process that can take a matter of days. cdc.gov

Photodegradation : Photolysis, or degradation by sunlight, is a significant transformation process for dioxins. epa.gov However, this process is generally slow, and the rate can be influenced by the presence of other substances in the water. nih.gov For material adsorbed on soil, photolysis has a limited effect. nih.gov

Biodegradation : Microbial degradation of PCDDs occurs very slowly, particularly for the more highly chlorinated congeners. cdc.gov However, some bacteria have demonstrated the ability to degrade less chlorinated dioxins. For example, Pseudomonas veronii PH-03 has been shown to grow on 1-chlorodibenzo-p-dioxin (B167028) and 2-chlorodibenzo-p-dioxin (B167031). researchgate.net In a study involving a spiked soil, the degradation of 2,7-DCDD was observed with half-lives ranging from 122 to 231 days under specific rhizoremediation conditions. acs.org Another study noted that 2,7-DCDD was oxidized to carbon dioxide and other polar metabolites in soil samples. epa.gov

Due to their low water solubility and high affinity for organic matter, DCDDs tend to bind strongly to soil and sediment particles, which act as long-term environmental reservoirs. epa.govcdc.gov This sequestration limits their mobility but contributes to their long-term persistence.

Data on Environmental Half-Lives of Dioxin Congeners Specific half-life data for this compound is not readily available. The table below presents data for related compounds to provide context.

| Compound/Class | Medium | Half-Life | Conditions/Notes |

| Dioxins (General) | Soil & Sediment | Months to Years | General estimate for the class of compounds. epa.gov |

| Lower-chlorinated CDDs | Atmosphere | Days | Degradation by reaction with atmospheric oxidants. cdc.gov |

| 2,7-DCDD | Spiked Soil | 122 - 231 days | Rhizoremediation experiment with Lotus corniculatus var. repens. acs.org |

| PCDD/Fs | Sludge-amended Soil | ~20 years (7300 days) | Field study observing persistence over two decades. ca.gov |

Theoretical and Computational Chemistry Studies of 1,6 Dichlorodibenzo P Dioxin

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations have been instrumental in elucidating the molecular structure and energetic properties of polychlorinated dibenzo-p-dioxins (PCDDs), including the 1,6-dichlorodibenzo-p-dioxin (1,6-DCDD) congener. These computational methods provide insights into the stability, electronic properties, and geometry of these molecules, which are crucial for understanding their behavior and reactivity. High-level molecular orbital theories and other quantum chemical methods have been applied to study all possible PCDD congeners. nih.govnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of PCDDs. researchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, have been employed to determine various energetic and structural parameters. researchgate.netresearchgate.net

Key applications of DFT in the study of PCDDs include the calculation of:

LUMO Energies : The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. For all PCDD congeners, LUMO energies have been calculated at the B3LYP/6-31G** level. researchgate.net These values are related to the electron affinity of the molecules. researchgate.net

Electron Affinities : The electron affinity indicates how the chemical reactivity and physicochemical properties of dioxins depend on their chlorination pattern. As the number of chlorine atoms increases, dioxin congeners generally become more electronegative and exhibit higher electron affinities. researchgate.net Calculations have shown that mono- and some dichlorinated dioxins may have negative electron affinities, while congeners with three or more chlorine atoms have positive electron affinities. researchgate.net

Total Energies : DFT is used to calculate the total energies of neutral and anionic species to determine properties like Vertical Electron Affinities (VEA). researchgate.net For instance, the total energies for dibenzo-p-dioxin (B167043) (DD) and various chlorinated congeners have been computed at different levels of theory, such as B3LYP/6-31G** and B3LYP/aug-cc-pvdz. researchgate.net

Studies using DFT and other quantum chemical methods like HF/6-311++G(d,p) and MP2/cc-pVTZ have been performed on all PCDD congeners to compare their calculated stabilities and structures with available data on their abundance and toxicity. nih.govpreprints.org

Quantitative Structure-Activity Relationships (QSAR) for Environmental Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the environmental reactivity and behavior of chemicals based on their molecular structure. For PCDDs, QSAR studies are crucial for assessing environmental risk, particularly concerning their atmospheric persistence. nih.gov The reaction with hydroxyl (OH) radicals is considered a dominant removal process for PCDDs in the atmosphere. nih.govresearchgate.net Therefore, the OH-initiated reaction rate constants (kOH) are vital for measuring their atmospheric behavior. nih.gov

Prediction of Reaction Rate Constants (e.g., with OH Radicals)

QSAR models have been developed to predict the reaction rate constants of all 75 PCDD congeners with the OH radical. nih.gov The reactions can proceed through two main channels: OH radical addition and H atom abstraction. For PCDDs, H atom abstraction is generally not the dominant pathway and is often considered negligible. nih.govresearchgate.net The OH radical can add to three different carbon sites on the dioxin structure: Cα (positions 1, 4, 6, 9), Cβ (positions 2, 3, 7, 8), and Cγ (the carbon atoms adjacent to the ether linkage). nih.gov

Theoretical calculations have been used to estimate the rate constants for these reactions. One study estimated the kOH for several PCDDs, including 1,6-DCDD, using high-level molecular orbital theory at 298.15 K. nih.gov The results showed that the rate constants are closely related to the number and position of the chlorine atoms. nih.gov

| Compound | kOH (cm³·molecule⁻¹·s⁻¹) |

|---|---|

| Dibenzo-p-dioxin (DD) | Data not available in provided sources |

| This compound (1,6-DCDD) | Estimated via theoretical methods |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) | ~6.25–7.08 × 10⁻¹³ |

Relationship between Molecular Configuration and Reactivity

The reactivity of PCDD congeners is strongly influenced by their molecular configuration, specifically the number and positions of chlorine atoms, and electronic properties derived from quantum chemical calculations. nih.gov QSAR models analyze the relationship between these configuration parameters and the reaction rate constants. nih.gov

Key configuration parameters influencing reactivity include:

Number and Position of Chlorine Atoms : The total number of chlorine atoms (N) is a significant factor; the kOH generally decreases as the number of chlorine substituents increases. nih.gov The specific positions of the chlorine atoms (e.g., at α or β sites) also affect the rate constants for addition at different carbon sites (kα, kβ, kγ). nih.gov

Dipole Moment (D) : The dipole moment of the molecule is another parameter used in QSAR models to correlate structure with reactivity. nih.gov

For this compound, the chlorine atoms are located at the Cα positions. This specific substitution pattern dictates the electronic properties and accessibility of different sites for OH radical attack, thereby determining its specific environmental reaction rate.

Reaction Pathway Modeling for Formation and Transformation

Computational modeling is essential for understanding the complex reaction pathways involved in the formation and transformation of PCDDs in the environment. The atmospheric degradation of PCDDs is primarily initiated by reactions with OH radicals. researchgate.net

Modeling studies using DFT have investigated the initial reaction steps between PCDDs and OH radicals. These studies aim to locate favorable reaction sites and pathways. researchgate.netresearchgate.net The primary transformation pathway in the atmosphere begins with the addition of an OH radical to the aromatic rings. researchgate.net Thermodynamic analyses show that all OH addition channels are typically exergonic. researchgate.net

The modeled reaction pathway generally proceeds as follows:

OH Radical Addition : The OH radical adds to a carbon atom on one of the benzene rings. DFT calculations for various PCDD congeners suggest that addition is energetically most favorable at the γ-carbon site (adjacent to the oxygen bridge), followed by the non-chlorinated β-sites. researchgate.netresearchgate.net Addition to α-sites or chlorinated sites is considered negligible. researchgate.net For 1,6-DCDD, the unsubstituted β-sites (2, 3, 7, 8) and γ-sites would be the most likely points of initial attack.

Formation of Adducts : This addition forms a PCDD-OH adduct. The stability of different adduct isomers (α, β, or γ) has been calculated, with the γ-adduct typically being the most stable. researchgate.net

Subsequent Reactions : It is assumed that these radical adducts will quickly combine with atmospheric O2, leading to further degradation products, in a manner analogous to the atmospheric oxidation of benzene and toluene. researchgate.net

Beyond atmospheric transformation, reaction pathway modeling has also been applied to other environmental processes, such as reductive dechlorination. Models based on DFT calculations have been developed to predict the kinetics and pathways of dechlorination, which is a significant degradation process in anaerobic environments. nih.gov

Source Apportionment and Identification Methodologies for Dichlorodioxins

Chemical Mass Balance (CMB) Model Applications

The Chemical Mass Balance (CMB) model is a receptor-oriented model that uses the chemical composition of an ambient sample to estimate the contributions of different source types to the measured pollutant concentrations. sci-monitoring.comaaqr.org The model is based on a set of linear equations that express the ambient concentrations of chemical species as a linear sum of the products of source compositions and their contributions. sci-monitoring.comnih.gov For the CMB model to be effective, the chemical profiles of the potential sources in the study area must be known. aaqr.org This model has been applied to apportion sources of dioxins in various environmental media, including air and sediment. jst.go.jpaaqr.org

Tracing Specific Industrial and Anthropogenic Sources

Identifying and characterizing the congener profiles of specific industrial and anthropogenic sources is fundamental to the success of source apportionment models. Dioxins, including dichlorodioxins, are not intentionally produced but are formed as byproducts of various thermal and chemical processes. solenvn.comwho.int

Incineration of waste is a major source of dioxin emissions. who.intnih.govepa.govaaqr.org The formation of dioxins in incinerators can occur through several mechanisms, including the incomplete destruction of dioxins already present in the waste and the de novo synthesis from precursor compounds in the presence of chlorine and a metal catalyst. solenvn.comifrf.net The temperature range of 250-400°C is particularly favorable for this de novo synthesis. ifrf.net Different types of waste incineration—municipal, medical, and industrial—can produce distinct dioxin congener profiles. researchgate.netnih.govnih.govnih.govresearchgate.net For example, medical waste, which can have a high chlorine content, may lead to higher dioxin emissions. nih.govnih.gov

Table 3: Factors Influencing Dioxin Formation in Incinerators

| Factor | Influence on Dioxin Formation |

| Temperature | Formation favored between 250-400°C; destruction above 850°C. solenvn.comnih.gov |

| Chlorine Content | Higher chlorine content in waste can lead to increased dioxin formation. nih.gov |

| Metal Catalysts | Copper is a potent catalyst for dioxin formation. ejnet.org |

| Combustion Efficiency | Incomplete combustion can lead to higher emissions. solenvn.com |

Thermal processes in the metallurgical industry, particularly secondary metal smelting, are significant sources of dioxin emissions. regulations.govenvironment.govt.nznih.gov The reclamation of metals from scrap can involve the combustion of organic impurities like plastics and paints in the presence of chlorine and metal catalysts, creating conditions ripe for dioxin formation. ejnet.orgregulations.gov Secondary copper and aluminum smelting are notable sources due to the catalytic effect of these metals on dioxin formation. ejnet.orgregulations.govenvironment.govt.nz The congener profiles from these sources can be distinct from those of incineration, aiding in their identification in environmental samples.

Chemical Manufacturing and Byproducts

The industrial synthesis of certain chlorinated organic compounds is a significant source of 1,6-Dichlorodibenzo-p-dioxin. This unintended formation occurs during high-temperature processes where chlorinated precursors are present. The primary manufacturing activities associated with 1,6-DCDD release are the production of chlorophenols and the chlorine bleaching of pulp and paper.

Polychlorinated dibenzo-p-dioxins (PCDDs), the family to which 1,6-DCDD belongs, are formed through complex chemical reactions. One of the main pathways is the condensation of chlorophenol precursors. nih.gov In these reactions, under specific temperature and pressure conditions, two chlorophenol molecules can combine, leading to the formation of a variety of PCDD congeners, including 1,6-DCDD. The specific isomers formed and their relative concentrations, known as the congener profile, can serve as a signature to trace the contamination back to its source. epa.gov

Industrial waste streams, such as fly ash from waste incineration, can also contain dichlorodioxins. nih.govresearchgate.net The composition of the waste being incinerated, particularly the presence of chlorinated materials like PVC, can influence the formation of these compounds. dtu.dk

Table 1: Potential Industrial Sources and Formation Pathways of this compound

| Industrial Process | Precursors/Conditions | Formation Pathway |

| Chlorophenol Manufacturing | Chlorinated phenols, high temperatures | Condensation of chlorophenol molecules |

| Pulp and Paper Bleaching | Chlorine-based bleaching agents, lignin (B12514952) | Reaction of chlorine with organic matter |

| Waste Incineration | Chlorinated plastics (e.g., PVC), incomplete combustion | De novo synthesis and precursor condensation |

This table is interactive. Click on the headers to sort the data.

While comprehensive quantitative data specifically for 1,6-DCDD emissions from these sources is often embedded within broader analyses of total dioxin emissions, the presence of dichlorodioxins in the effluents and residues of these industries is well-documented. nih.gov The congener profiles of emissions from municipal, medical, and hazardous waste incineration, as well as from the production of pentachlorophenol (B1679276) and 2,4-D salts and esters, have been studied to identify source-specific signatures. epa.gov

Natural Sources Contribution Analysis

While industrial activities are major contributors to dioxin pollution, natural processes also play a role in the environmental burden of these compounds. Forest fires and volcanic eruptions are recognized as natural sources of polychlorinated dibenzo-p-dioxins. nih.govepa.gov

During the combustion of large amounts of biomass in forest fires, the necessary ingredients for dioxin formation—carbon, chlorine, and heat—are present. Studies have shown a correlation between the occurrence of major forest fires and increased concentrations of dioxins and furans in nearby coastal waters. researchgate.net The analysis of sediment cores has also provided insights into the historical background levels of dioxins, with detectable concentrations found in samples predating major industrialization, suggesting a natural background contribution. epa.gov

Volcanic eruptions release a complex mixture of gases and particulate matter into the atmosphere. While the primary focus of volcanic gas analysis is often on compounds like sulfur dioxide and carbon dioxide, the potential for the formation of chlorinated organic compounds, including dioxins, exists within the high-temperature environment of volcanic plumes where chlorine is present. rutgers.edu However, specific quantitative data on the emission of 1,6-DCDD from volcanic activities is scarce.

The natural formation of PCDDs in soils through clay-facilitated reactions of chlorophenol precursors has also been a subject of research. This suggests a potential in-situ source of these contaminants in the environment. usda.gov

Table 2: Natural Sources and Potential for this compound Formation

| Natural Source | Contributing Factors | Evidence/Research Focus |

| Forest Fires | Combustion of biomass, presence of chlorine in vegetation and soil | Analysis of environmental samples (air, water, sediment) post-fire events |

| Volcanic Eruptions | High temperatures, release of chlorine-containing gases | Analysis of volcanic gases and ash for organic compounds |

| Soil Formation | Clay minerals, chlorophenol precursors, microbial activity | Laboratory studies on clay-catalyzed formation of PCDDs |

This table is interactive. Click on the headers to sort the data.

Distinguishing between anthropogenic and natural sources of 1,6-DCDD in the environment can be challenging. Isotopic analysis and the examination of congener profiles in environmental samples are key methodologies used to apportion the contributions from different sources. epa.gov Background levels of dioxins in soil and sediment are used as a baseline to assess the impact of localized pollution events. epa.govcdc.govhawaii.govnih.gov The understanding of both industrial and natural formation pathways is essential for developing effective strategies to manage and mitigate the environmental presence of this compound.

Environmental Remediation and Management Technologies for 1,6 Dichlorodibenzo P Dioxin Contamination

Biological Remediation Approaches

Biological treatment methods are considered environmentally friendly and potentially cost-effective alternatives to conventional physico-chemical techniques. mdpi.com These approaches utilize the metabolic activities of microorganisms and plants to break down or sequester contaminants. mdpi.comnih.gov

Bioremediation using Microbial Communities

The biodegradation of dioxins is carried out by diverse microbial communities under both aerobic and anaerobic conditions. mdpi.com Less chlorinated dioxins are more susceptible to aerobic degradation, while highly chlorinated congeners are more readily broken down through anaerobic reductive dechlorination. researchgate.netneptjournal.com

Under aerobic conditions, several strains of bacteria and fungi have demonstrated the ability to degrade dichlorodibenzo-p-dioxins (DCDDs). The bacterium Pseudomonas veronii PH-03 has been shown to utilize 1-chlorodibenzo-p-dioxin (B167028) (1-CDD) and 2-chlorodibenzo-p-dioxin (B167031) (2-CDD) as a sole carbon source. nih.govproquest.comresearchgate.net Other bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, can degrade congeners including 2-CDD, 2,3-DCDD, and 2,7-DCDD. nih.gov Fungi, particularly white-rot fungi, are also effective due to their powerful extracellular lignin-degrading enzymes. neptjournal.com For instance, Panellus styticus achieved 100% degradation of 2,7-DCDD in 40 days, while various other fungi have shown significant removal of 2,8-DCDD. neptjournal.comresearchgate.net

Anaerobic reductive dechlorination is a key process for the breakdown of more highly chlorinated dioxins into less chlorinated forms, including DCDDs. neptjournal.comnih.gov Studies have shown that 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TeCDD) can be sequentially dechlorinated to trichlorodibenzo-p-dioxins and subsequently to dichlorodibenzo-p-dioxins like 1,3-DCDD. nih.govresearchgate.net Microorganisms from the genus Dehalococcoides are strongly implicated in these dechlorination reactions. researchgate.netoup.comoup.com

Table 1: Microbial Degradation of Dichlorodibenzo-p-dioxins (DCDDs) and Related Congeners

| Microorganism/Consortium | Target Compound(s) | Degradation Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|

| Panellus styticus | 2,7-Dichlorodibenzo-p-dioxin (B167052) | Aerobic, 40 days | Achieved 100% degradation. | neptjournal.com |

| Phanerochaete chrysosporium | 2,7-Dichlorodibenzo-p-dioxin | Aerobic, 27 days | Degraded 50% of the initial amount. | neptjournal.com |

| Fungal Strain '267' | 2,8-Dichlorodibenzo-p-dioxin | Aerobic, 30 days | Achieved 90% degradation; detected 4-Chlorocatechol as a metabolite. | researchgate.net |

| Pseudomonas veronii PH-03 | 1-Chlorodibenzo-p-dioxin, 2-Chlorodibenzo-p-dioxin | Aerobic | Capable of using these congeners as a sole carbon source for growth. | nih.govproquest.comresearchgate.net |

| Terrabacter sp. DBF63 & Pseudomonas sp. CA10 | 2-CDD, 2,3-DCDD, 2,7-DCDD | Aerobic (Co-oxidation) | Both strains degraded 2-CDD and 2,3-DCDD to corresponding chlorocatechols. | nih.gov |

| Anaerobic Microbial Consortium | 1,2,3,4-Tetrachloro-dibenzo-p-dioxin | Anaerobic, Methanogenic | Dechlorinated to 1,2,4-trichlorodibenzo-p-dioxin (B167082) and then to 1,3-dichlorodibenzo-p-dioxin (B1616466) over 17 months. | nih.gov |

| Dehalococcoides spp. | 1,2,3-Trichlorodibenzo-p-dioxin | Anaerobic | Implicated as the key dechlorinating species in the conversion of trichloro- to di- and monochlorinated dioxins. | oup.com |

Phytoremediation Studies

Phytoremediation is a technology that uses plants to clean up contaminated environments. nih.gov The mechanisms involved include the uptake and accumulation of contaminants into plant tissues (phytoextraction), adsorption onto roots (rhizofiltration), and the stimulation of microbial degradation in the root zone (rhizoremediation). mdpi.comnih.gov